1-Chloropropan-2-amine hydrochloride
Overview
Description
1-Chloropropan-2-amine hydrochloride is a versatile chemical compound with the molecular formula C₃H₉Cl₂N.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropropan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, or other strong bases
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Substitution Products: Amines, alcohols, or other substituted derivatives
Oxidation Products: Aldehydes, ketones, or carboxylic acids
Reduction Products: Secondary or tertiary amines
Scientific Research Applications
1-Chloropropan-2-amine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloropropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
2-Chloropropan-1-amine Hydrochloride: Similar structure but different positional isomer.
3-Chloropropan-1-amine Hydrochloride: Another positional isomer with different reactivity.
1-Bromopropan-2-amine Hydrochloride: Similar compound with bromine instead of chlorine.
Uniqueness: 1-Chloropropan-2-amine hydrochloride is unique due to its specific reactivity and the ability to form stable hydrochloride salts. Its positional isomerism and the presence of a chlorine atom make it distinct from other related compounds, providing unique chemical and physical properties .
Properties
IUPAC Name |
1-chloropropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHBVQFOAWROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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